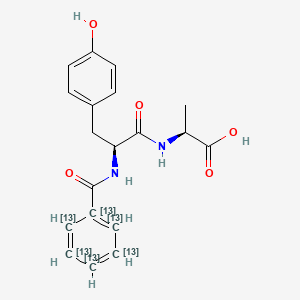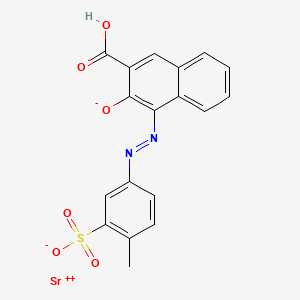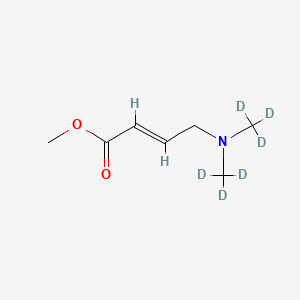
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Benzoyl-L-tyrosine p-amidobenzoic acid” acts as a substrate for peptide hydrolases present in the human small intestinal mucosa. Its degradation to p-aminobenzoic acid helps to assess the pancreatic and renal functionality . “N-Benzoyl-L-tyrosine p-nitroanilide” is used as a substrate to identify, differentiate, and characterize serine carboxypeptidase(s) and various proteases .
Synthesis Analysis
A high-performance liquid chromatographic method is described for the analysis of bentiromide metabolites in urine. The procedure involves no more than direct injection of the diluted urine sample, obviating the need for an extraction step or an internal standard .Molecular Structure Analysis
The molecular weight of “N-Benzoyl-L-tyrosine p-amidobenzoic acid” is 444.41 .Chemical Reactions Analysis
“N-Benzoyl-L-tyrosine p-amidobenzoic acid” is hydrolyzed by a human intestinal microvillar peptidase .Physical And Chemical Properties Analysis
“N-Benzoyl-L-tyrosine p-amidobenzoic acid” is a powder or crystal with a melting point of approximately 210 °C. It is soluble in water (0.25 g/5mL, clear to slightly hazy), and should be stored at 2-8°C .Scientific Research Applications
Pancreatic Exocrine Function Evaluation
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has been utilized in assessing pancreatic exocrine function. This compound is a dipeptide used in breath tests for non-invasive and conscious rats to study pancreatic exocrine function and its relation to diabetes. The method involves administering the compound orally to rats and measuring the level of 13CO2 in expired air, providing insights into pancreatic exocrine function and the effects of conditions like alloxan-induced diabetes (Uchida & Mogami, 2008).
Similarly, the compound has been used in breath tests for evaluating pancreatic exocrine function in pancreatoduodenectomy patients. It aids in assessing the impact of surgical procedures on pancreatic function, correlating breath test results with pancreatic juice volume and enzyme levels (Ishii et al., 2007).
Rapid Assessment of Pancreatic Exocrine Insufficiency
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has been synthesized for rapid assessment of pancreatic exocrine insufficiency in rats. The study designed a novel 13C-compound for a quick 13C-breath test, showing that the compound is cleaved in the duodenum and aids in assessing pancreatic function (Kohno et al., 2007).
Enzyme Activity and Binding Studies
This compound has been used in research related to enzyme activity and binding. Studies on tyrosine phenol-lyase have employed N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 to understand enzyme mechanisms, substrate binding, and the roles of specific amino acids in enzymatic processes. These studies provide insights into enzyme-substrate interactions and the catalytic mechanisms of enzymes (Chen et al., 1995).
Enantioseparation and Enzyme Inhibitor Screening
The compound has also been utilized in the development of capillary electrophoresis systems for enantioseparation of amino acids and screening enzyme inhibitors. It assists in understanding the chiral properties of amino acids and their interaction with enzymes, which is crucial in pharmaceutical research (Su et al., 2015).
Protein and DNA Structure Studies
Furthermore, N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has been involved in studies using vibrational spectroscopy to understand protein and DNA structures, hydration, and binding of biomolecules. These studies integrate theoretical and experimental approaches to decipher the complex interactions and structures of proteins and DNA (Jalkanen et al., 2006).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2+1,3+1,4+1,5+1,6+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-RZZUUQAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)




![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)